N-benzyl-1,3-benzothiazole-6-carboxamide
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Overview
Description
WAY-634421 is a compound used in various scientific research applications, particularly in the field of next-generation sequencing. It is part of the SMARTer Stranded Total RNA-Seq Kit v2 - Pico Input Mammalian, which is used to generate strand-specific RNA-seq libraries for Illumina sequencing from purified total RNA .
Mechanism of Action
Target of Action
N-benzyl-1,3-benzothiazole-6-carboxamide is a benzothiazole derivative. Benzothiazole derivatives have been found to exhibit potent inhibition against Mycobacterium tuberculosis . The primary target of these compounds is the enzyme DprE1 , which plays a crucial role in the biosynthesis of arabinogalactan, an essential component of the mycobacterial cell wall .
Mode of Action
The compound interacts with its target, DprE1, inhibiting its function . This interaction disrupts the biosynthesis of arabinogalactan, leading to the weakening of the mycobacterial cell wall
Biochemical Pathways
The inhibition of DprE1 disrupts the arabinogalactan biosynthetic pathway . Arabinogalactan is a key component of the mycobacterial cell wall, and its disruption leads to a weakened cell wall, making the bacteria more susceptible to external threats and potentially leading to cell death .
Result of Action
The primary result of the action of this compound is the inhibition of DprE1, leading to the disruption of arabinogalactan biosynthesis . This disruption weakens the mycobacterial cell wall, potentially leading to cell death . The compound has shown better inhibition potency against M. tuberculosis compared to standard reference drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of WAY-634421 involves the synthesis of PCR primers for the amplification of indexed Illumina-compatible sequencing libraries. The specific synthetic routes and reaction conditions are proprietary to Takara Bio, the manufacturer of the SMARTer Stranded Total RNA-Seq Kit v2 .
Industrial Production Methods
WAY-634421 is produced industrially as part of the SMARTer Stranded Total RNA-Seq Kit v2. The production process involves the integration of Takara Bio’s proprietary SMART (Switching Mechanism at the 5’ end of RNA Template) technology, which simplifies the library preparation workflow and improves sequencing performance .
Chemical Reactions Analysis
Types of Reactions
WAY-634421 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
The common reagents and conditions used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxides, while reduction reactions may produce reduced forms of the compound .
Scientific Research Applications
WAY-634421 is used in various scientific research applications, including:
Chemistry: Used in the synthesis of RNA-seq libraries for next-generation sequencing.
Biology: Used in the study of gene expression and regulation.
Medicine: Used in the development of diagnostic tools and therapeutic strategies.
Industry: Used in the production of sequencing kits and related products.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
WAY-151693: Another compound used in RNA-seq library preparation.
Dexamethasone: A corticosteroid with different applications but similar in terms of its use in research.
Uniqueness
WAY-634421 is unique due to its integration with the SMART technology, which simplifies the library preparation workflow and improves sequencing performance. This makes it highly efficient and reliable for next-generation sequencing applications .
Properties
IUPAC Name |
N-benzyl-1,3-benzothiazole-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2OS/c18-15(16-9-11-4-2-1-3-5-11)12-6-7-13-14(8-12)19-10-17-13/h1-8,10H,9H2,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIAFQNYHBACZKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=CC3=C(C=C2)N=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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